molecular formula C14H14N2O5 B2401675 4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid CAS No. 1099032-66-2

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid

Cat. No.: B2401675
CAS No.: 1099032-66-2
M. Wt: 290.275
InChI Key: OMOFHYJJGQSVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid” is a chemical compound with the molecular formula C14H14N2O5 . It has a molecular weight of 290.27 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Scientific Research Applications

Anticonvulsant Applications

  • Hybrid Anticonvulsant Agents : The compound has been explored in the synthesis of new hybrid anticonvulsant agents. A study synthesized a library of new compounds, including derivatives of 4-[3-(2,5-dioxopyrrolidin-1-yl)propanamido]benzoic acid, showing promise as potential anticonvulsant agents. These compounds demonstrated broad spectra of activity across preclinical seizure models and showed better safety profiles compared to some existing antiepileptic drugs (Kamiński et al., 2015).

  • Anticonvulsant Activity in Hybrid Compounds : Another study focused on the design and synthesis of hybrid compounds derived from this chemical. These compounds were tested for their anticonvulsant activity in different preclinical seizure models. Some of these compounds showed high protection and low acute neurological toxicity (Kamiński et al., 2015).

Cancer Metabolism Targeting

  • Inhibition of Malate Dehydrogenase for Cancer Treatment : A compound containing an (aryloxyacetylamino)benzoic acid moiety, related to this compound, was identified as a dual inhibitor of malate dehydrogenase 1 and 2. This inhibition was utilized to target cancer metabolism, indicating a potential approach for developing new cancer therapeutics (Naik et al., 2017).

Synthesis and Chemical Studies

  • Synthesis Process : A study reported a new procedure for synthesizing a derivative of this compound, which resulted in cleaner material and higher overall yield than previous methods (Barker, Brimble & McLeod, 2003).

  • Antimicrobial Applications : The compound has been included in the construction of new compounds with antimicrobial activities. A study synthesized new compounds containing benzoic acid derivatives that showed significant effectiveness against various bacteria and fungi (Abd El-Meguid, 2014).

  • Coordination Polymers and Photophysical Properties : Derivatives of this compound were used in the synthesis of lanthanide coordination compounds. These complexes were characterized for their photophysical properties, contributing to the field of inorganic chemistry and materials science (Sivakumar et al., 2011).

  • Nootropic Potential : Compounds derived from this compound were synthesized and tested for nootropic (cognitive enhancement) activity (Valenta et al., 1994).

  • Heterobifunctional Coupling Agent : An efficient synthesis of a heterobifunctional coupling agent involving this compound was developed, critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Future Directions

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to understand its mechanism of action and potential applications in biotechnology.

Properties

IUPAC Name

4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-11(7-8-16-12(18)5-6-13(16)19)15-10-3-1-9(2-4-10)14(20)21/h1-4H,5-8H2,(H,15,17)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFHYJJGQSVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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